molecular formula C14H18ClNO4 B558671 Boc-Phe(4-Cl)-OH CAS No. 68090-88-0

Boc-Phe(4-Cl)-OH

Cat. No.: B558671
CAS No.: 68090-88-0
M. Wt: 299.75 g/mol
InChI Key: BETBOAZCLSJOBQ-NSHDSACASA-N
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Description

Boc-Phe(4-Cl)-OH is a derivative of L-phenylalanine, an amino acid that plays a crucial role in protein synthesis. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and a chlorine atom attached to the phenyl ring. This modification enhances its stability and reactivity, making it valuable in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Phe(4-Cl)-OH typically involves the protection of the amino group of 4-chloro-L-phenylalanine with a tert-butyloxycarbonyl group. The process begins with the reaction of 4-chloro-L-phenylalanine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions, and the product is purified through extraction and crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Boc-Phe(4-Cl)-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-Phe(4-Cl)-OH is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of Boc-Phe(4-Cl)-OH involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, such as enzyme catalysis and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

  • Boc-4-fluoro-L-phenylalanine
  • Boc-4-iodo-L-phenylalanine
  • Boc-4-bromo-L-phenylalanine

Uniqueness

Boc-Phe(4-Cl)-OH is unique due to the presence of the chlorine atom, which imparts distinct reactivity and stability compared to its halogenated counterparts. The chlorine atom’s moderate electronegativity and size make it suitable for various substitution reactions without significantly altering the compound’s overall structure .

Properties

IUPAC Name

(2S)-3-(4-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETBOAZCLSJOBQ-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370339
Record name N-(tert-Butoxycarbonyl)-4-chloro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68090-88-0
Record name N-(tert-Butoxycarbonyl)-4-chloro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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